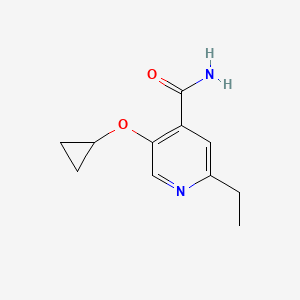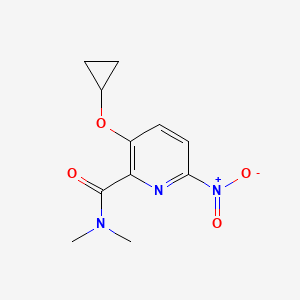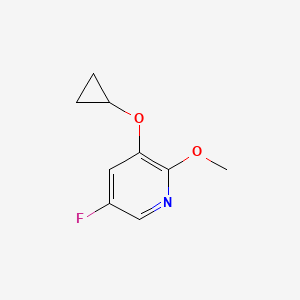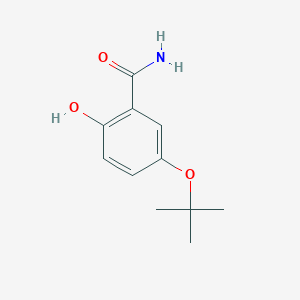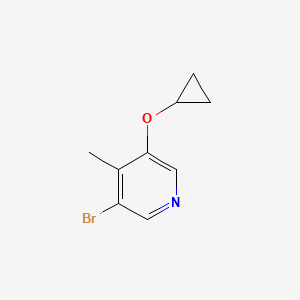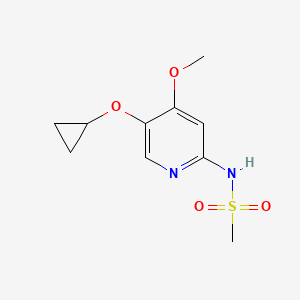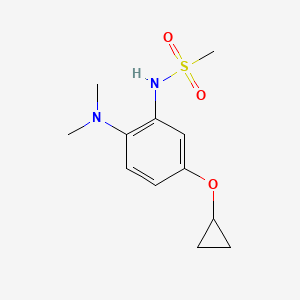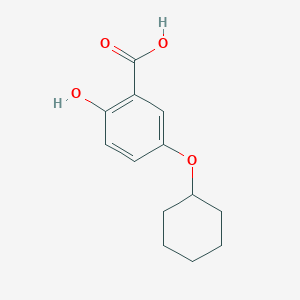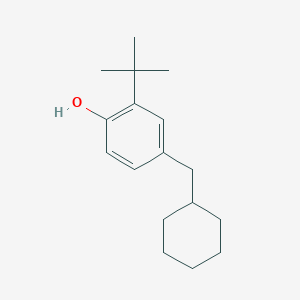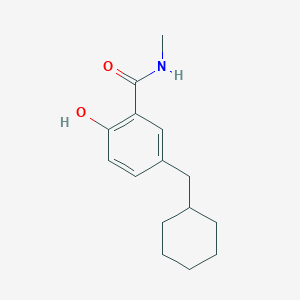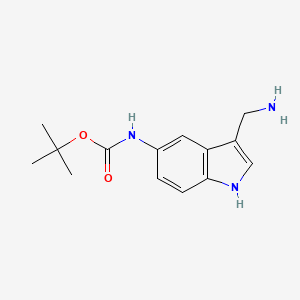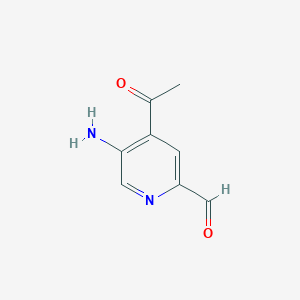
4-Acetyl-5-aminopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-aminopyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, which is a six-membered ring with one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-aminopyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the acetylation of 5-aminopyridine-2-carbaldehyde using acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: 4-Acetyl-5-aminopyridine-2-carboxylic acid.
Reduction: 4-Acetyl-5-aminopyridine-2-methanol.
Substitution: Depending on the electrophile used, various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-aminopyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-5-aminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Aminopyridine-2-carbaldehyde: Lacks the acetyl group, affecting its chemical properties and reactivity.
4-Acetylpyridine: Lacks both the amino and aldehyde groups, significantly altering its chemical behavior.
Uniqueness
4-Acetyl-5-aminopyridine-2-carbaldehyde is unique due to the presence of both an acetyl group and an aldehyde group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-acetyl-5-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)7-2-6(4-11)10-3-8(7)9/h2-4H,9H2,1H3 |
Clave InChI |
UUIQEFUGRRHVDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=NC(=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


